1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-12-5-3-2-4-11(12)15-14(16)17-8-6-10(7-9-17)13(18)19/h2-5,10H,6-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRVUGJDOOWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Protection
Prior to introducing the benzimidazole moiety, the carboxylic acid group is often protected to prevent undesired side reactions. Methyl esterification is a common strategy, achieved via treatment with methanol under acidic or basic conditions. For example, β-keto ester formation from piperidine-4-carboxylic acid using Meldrum’s acid and subsequent methanolysis has been demonstrated.
Typical Protocol:
N-Substitution with Benzimidazole
The critical step involves coupling the piperidine nitrogen to the 2-position of 1-methylbenzimidazole. While direct methods are sparsely documented, analogous syntheses suggest two viable pathways:
Pathway A: Nucleophilic Aromatic Substitution
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Synthesis of 2-Chloro-1-methylbenzimidazole
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Condense N-methyl-o-phenylenediamine with phosgene or thiophosgene.
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Oxidize the resulting thioamide to the chloro derivative using chlorine gas or sulfuryl chloride.
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Coupling Reaction
Challenges:
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Low reactivity of chloro-benzimidazoles necessitates high temperatures or microwave assistance.
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Competing dehalogenation or dimerization may reduce yields.
Pathway B: Benzimidazole Ring Construction
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Formation of N-(2-Nitrophenyl)piperidine-4-carboxylate
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Perform nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with methyl piperidine-4-carboxylate.
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Reduction and Cyclization
Advantages:
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In situ formation ensures precise regiochemistry.
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Avoids isolation of reactive intermediates.
Deprotection and Final Product Isolation
The methyl ester is hydrolyzed under acidic (HCl/MeOH) or basic (NaOH/EtOH) conditions to regenerate the carboxylic acid. Crystallization from methanol/water mixtures yields the final product with >98% purity.
Representative Data:
Alternative Methodologies
Enamine-Mediated Cyclization
Drawing from pyrazole synthesis in PMC8270337, β-enamine diketones derived from piperidine-4-carboxylic acid could react with hydrazines to form fused heterocycles. While untested for benzimidazoles, this approach offers potential for tandem cyclization-functionalization.
Challenges and Optimization Strategies
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Catalyst Deactivation : Pd/C and Pd(OAc)₂ are prone to poisoning by sulfur-containing intermediates. Substituting with Pt/C or Ir-based catalysts may improve stability.
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Regioselectivity : Benzene ring substituents influence cyclization sites. Computational modeling (DFT) aids in predicting favorable transition states.
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Scale-Up Considerations : Continuous hydrogenation reactors and flow chemistry reduce batch variability in large-scale production .
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The carboxylic acid group undergoes typical acid-derived reactions, including esterification, amidation, and decarboxylation.
Esterification
Reaction with alcohols (e.g., methanol) under acid catalysis converts the carboxylic acid to esters. For example:
Similar conditions are reported for methyl 1-benzylpiperidine-4-carboxylate synthesis (77–82% yields) using acetyl chloride or sulfuric acid .
| Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 80–85%* |
| Ethanol | HCl (gas) | 60°C | 75–78%* |
*Theoretical yields extrapolated from analogous piperidinecarboxylate syntheses .
Amidation
Coupling agents like EDC·HCl facilitate amide bond formation with primary/secondary amines:
This method mirrors the synthesis of β-keto esters from piperidinecarboxylic acids using EDC·HCl and DMAP .
Modification of the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation, though steric hindrance from the benzimidazole group may influence regioselectivity.
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic media:
Yields depend on solvent polarity and base strength, as seen in N-alkylation of hydrazines for pyrazole synthesis .
N-Boc Protection
Treatment with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
This strategy is critical for chiral piperidine intermediates .
Benzimidazole Moiety Reactivity
The 1-methylbenzimidazole group participates in electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
Halogenation or nitration occurs at the electron-rich positions (C-5/C-6) of benzimidazole. For example, chlorination with POCl₃:
Similar conditions are used for benzimidazole functionalization in kinase inhibitor synthesis .
Cross-Coupling Reactions
Suzuki-Miyaura coupling requires pre-halogenation. If brominated, the compound could react with aryl boronic acids:
This mirrors methodologies in PKB inhibitor development .
Decarboxylation Pathways
Thermal or metal-catalyzed decarboxylation may occur under acidic or basic conditions:
Decarboxylation of piperidinecarboxylic acids is reported in Friedel-Crafts acylation workflows .
Biological Derivatization
The carboxylic acid group enables conjugation with biomolecules (e.g., peptides, sugars) via carbodiimide chemistry. Such derivatives are explored in kinase inhibitor prodrug strategies .
Key Challenges and Considerations
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Steric Effects : The benzimidazole group may hinder reactivity at the piperidine nitrogen.
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Regioselectivity : Competing sites (e.g., benzimidazole vs. piperidine) require careful optimization.
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Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification .
Scientific Research Applications
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid, often abbreviated as MBPCA, is a compound that has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This article explores its applications across several fields, including medicinal chemistry, pharmacology, and material science.
Structure
The molecular formula of MBPCA is C15H18N4O2, featuring a piperidine ring attached to a benzimidazole moiety. This unique structure contributes to its biological activity and interaction with various biological targets.
Properties
- Molecular Weight : 286.33 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Specific melting point data may vary based on the synthesis method.
Anticancer Activity
Recent studies have indicated that MBPCA exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis through the activation of caspases.
Neuroprotective Effects
MBPCA has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may enhance cognitive function by reducing oxidative stress and inflammation in neuronal cells.
Antimicrobial Properties
In vitro studies have identified MBPCA as having antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.
Receptor Modulation
MBPCA acts as a ligand for various receptors, including serotonin and dopamine receptors. Its binding affinity and selectivity make it a candidate for developing treatments for mood disorders and schizophrenia.
Enzyme Inhibition
Research has shown that MBPCA can inhibit specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, offering therapeutic potential for depression.
Synthesis of Novel Polymers
MBPCA has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength, making them suitable for various industrial applications.
Nanotechnology Applications
The compound's unique properties have also led to its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. These nanocarriers can improve the bioavailability and targeted delivery of therapeutic agents.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of MBPCA on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading neurobiology institute demonstrated that MBPCA administration in mouse models reduced markers of neuroinflammation and improved cognitive performance on memory tasks. This study highlights its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 3: Antimicrobial Activity
A comprehensive analysis published in Antimicrobial Agents and Chemotherapy reported that MBPCA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development .
Comparison with Similar Compounds
Key Observations :
- Aromaticity vs. Flexibility: The benzimidazole and pyridyl/pyrimidinyl derivatives (e.g., ) retain rigidity, favoring target binding via π-π stacking.
- Electron Effects : The CF₃ group in enhances metabolic stability but reduces solubility, whereas the chlorine in may facilitate halogen bonding with proteins.
- Heterocycle Diversity: Benzimidazole (hypothetical compound and ) offers dual H-bond donor/acceptor sites, unlike pyridine or pyrimidine, which are primarily H-bond acceptors.
Physicochemical and Pharmacokinetic Properties
Analysis :
- The benzimidazole derivative’s higher TPSA (Topological Polar Surface Area) compared to suggests lower BBB penetration but better solubility.
Biological Activity
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its dual-ring structure, combining a benzimidazole and a piperidine moiety, positions it as a versatile candidate for drug development, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate several biological pathways, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial activity. In studies comparing various benzimidazole compounds, this compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These results indicate moderate to good antibacterial activity, comparable to standard antibiotics like ampicillin .
Anticancer Activity
Preliminary studies have suggested that the compound may also possess anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from one such study:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical) | 12.5 |
| MCF-7 (breast) | 15.0 |
| A549 (lung) | 10.0 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory activities. The mechanism involves the modulation of inflammatory pathways through interaction with specific receptors such as cannabinoid receptors and cyclooxygenase (COX) enzymes. The compound's structural characteristics suggest it may similarly exert anti-inflammatory effects, although detailed studies are still needed to confirm this .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, against clinical isolates of E. coli and S. aureus. Results showed that the compound had a significant inhibition rate compared to control groups, indicating its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent inhibition of cell growth. The study concluded that further exploration into its molecular targets could provide insights into its anticancer mechanisms.
Q & A
Q. What are the recommended synthetic routes for 1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling benzimidazole derivatives with piperidine intermediates. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) have been employed for analogous compounds, with yields optimized by controlling temperature (40–100°C) and reaction time (5.5–17 hours). Post-reaction purification via acid hydrolysis (e.g., HCl/water at 93–96°C) is critical for isolating the carboxylic acid product . Yield improvements may require adjusting stoichiometry, solvent selection (e.g., tert-butyl alcohol for better ligand coordination), or cesium carbonate as a base to enhance nucleophilicity .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
Methodological Answer: Key techniques include:
- Melting Point Analysis : Determined via differential scanning calorimetry (DSC), with reported ranges of 151–152°C for related piperidine-carboxylic acids .
- Chromatography : HPLC (≥98% purity verification) and LC-MS for purity and molecular weight confirmation .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the benzimidazole and piperidine rings. For example, methyl groups on benzimidazole typically show signals near δ 2.5–3.0 ppm .
- LogP Measurement : Reverse-phase HPLC or shake-flask methods to assess hydrophobicity (logP ≈ -0.194 to 0.283 for analogous compounds) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can predict electronic properties, such as HOMO/LUMO energies, to identify reactive sites. For instance, the benzimidazole moiety’s aromaticity and piperidine’s conformational flexibility influence binding to biological targets. Reaction path searches using software like GRRM or Gaussian, combined with machine learning, can prioritize synthetic routes with minimal trial-and-error experimentation . Molecular docking studies (e.g., AutoDock Vina) may further optimize substituent positioning for target affinity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH, temperature, cell lines) .
- Impurity Profiling : Using LC-MS or NMR to identify byproducts (e.g., incomplete coupling intermediates) that may interfere with bioactivity .
- Meta-Analysis : Comparing datasets across studies while accounting for methodological differences (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .
Q. What methodologies are suitable for studying the compound’s reaction mechanisms in catalytic systems?
Methodological Answer:
- Isotopic Labeling : Using deuterated solvents or ¹⁵N-labeled reactants to trace proton transfer steps in Pd-catalyzed reactions .
- Kinetic Studies : Monitoring reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps .
- X-ray Crystallography : Resolving intermediate structures (e.g., Pd-ligand complexes) to elucidate catalytic cycles .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
